Tepoxaline

Vue d'ensemble

Description

Le Tépoxaline est un anti-inflammatoire non stéroïdien principalement utilisé en médecine vétérinaire pour réduire l'inflammation et la douleur chez les animaux souffrant d'arthrose . Il est connu pour son double blocage des enzymes cyclo-oxygénase et lipo-oxygénase, qui jouent un rôle dans la biosynthèse des prostaglandines et des leucotriènes, respectivement . Le Tépoxaline est commercialisé sous diverses marques, y compris Zubrin .

Applications De Recherche Scientifique

Veterinary Medicine Applications

1. Osteoarthritis Treatment

Tepoxalin is commonly prescribed for managing pain and inflammation associated with osteoarthritis in dogs. A study showed that it effectively reduces swelling and improves mobility in affected animals. The pharmacological profile of tepoxalin indicates that it inhibits both COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

2. Atopic Dermatitis

In a randomized, double-blinded study involving dogs with atopic dermatitis, tepoxalin demonstrated significant efficacy in reducing pruritus (itchiness) and skin lesions. The results indicated that 36% of dogs experienced a greater than 50% reduction in pruritus scores after treatment with tepoxalin compared to only 25% with placebo . This highlights its potential as a therapeutic option for dermatological conditions.

3. Gastrointestinal Disorders

Research indicates that tepoxalin may also play a role in managing gastric lesions in dogs. In an in vivo study, it was found to significantly decrease leukotriene B4 concentrations, which are associated with inflammation and tissue damage in the gastric mucosa . This suggests its utility in treating gastrointestinal inflammatory conditions.

Ophthalmic Applications

Recent developments have focused on the formulation of tepoxalin for ophthalmic use. An innovative approach involves creating aqueous ophthalmic microemulsions that allow for topical administration to the eye. This formulation aims to enhance the bioavailability of tepoxalin at the ocular site, potentially providing relief from inflammatory eye conditions .

Case Study 1: Canine Osteoarthritis

A clinical trial assessed the effectiveness of tepoxalin in dogs diagnosed with osteoarthritis. Owners reported significant improvements in their pets' activity levels and reductions in pain after a treatment regimen involving daily administration of tepoxalin over four weeks. Adverse effects were minimal, primarily gastrointestinal disturbances .

Case Study 2: Atopic Dermatitis Management

In another study involving thirty dogs with atopic dermatitis, tepoxalin was administered for four weeks. The results showed a statistically significant reduction in pruritus and skin lesion severity compared to placebo, demonstrating its effectiveness as an anti-inflammatory agent in dermatological applications .

Pharmacokinetics and Safety Profile

Tepoxalin has a half-life of approximately 120 minutes in plasma, allowing for once-daily dosing in veterinary applications. Its safety profile is generally favorable; however, some studies have reported transient increases in liver enzyme activities and serum creatinine levels during prolonged use . Monitoring is recommended to mitigate potential adverse effects.

Comparative Efficacy

The following table summarizes key findings from studies comparing the efficacy of tepoxalin with other NSAIDs:

Mécanisme D'action

Target of Action

Tepoxalin is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets two key enzymes: Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) . These enzymes play crucial roles in the metabolism of arachidonic acid, a fatty acid involved in the inflammatory response .

Mode of Action

Tepoxalin acts as a dual inhibitor of COX and 5-LOX enzymes . Unlike many NSAIDs which are competitive inhibitors of COX, tepoxalin is a noncompetitive inhibitor of COX . This means that tepoxalin can suppress the production of both prostaglandins (via COX inhibition) and leukotrienes (via 5-LOX inhibition), which are key mediators of inflammation .

Biochemical Pathways

By inhibiting COX and 5-LOX, tepoxalin disrupts the arachidonic acid metabolic pathway, reducing the production of pro-inflammatory mediators . This results in a decrease in inflammation and pain, which is particularly beneficial in conditions such as arthritis and hip dysplasia .

Pharmacokinetics

It’s known that the hydroxamic acid of tepoxalin is responsible for the 5-lox inhibition .

Result of Action

The dual inhibition of COX and 5-LOX by tepoxalin leads to a reduction in inflammation and pain . In addition, tepoxalin has been shown to suppress T cell proliferation, suggesting potential immunosuppressive effects . This could be beneficial in managing immune-related disorders.

Action Environment

The action of tepoxalin can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. Co-administration of tepoxalin and cyclosporin A (CsA) in mixed lymphocyte reaction (MLR) cultures showed an additive inhibitory effect . .

Analyse Biochimique

Biochemical Properties

Tepoxalin acts as a potent inhibitor of the enzymes cyclooxygenase (COX-2) and lipoxygenase (5-LOX), which play crucial roles in the biosynthesis of prostaglandins and leukotrienes, respectively . By inhibiting these enzymes, Tepoxalin suppresses the production of these inflammatory mediators, thereby reducing inflammation and pain .

Cellular Effects

Tepoxalin has been shown to have significant effects on various types of cells, particularly T cells . It has been found to inhibit T cell proliferation and block IL-2 mRNA transcription in certain conditions . Moreover, it has been observed to have selective activity against cancer cell lines that overexpress the ABCB1 transporter (MDR1/p-glycoprotein) .

Molecular Mechanism

The molecular mechanism of Tepoxalin involves its binding and inhibition of COX-2 and 5-LOX enzymes, leading to a reduction in the production of prostaglandins and leukotrienes . Additionally, it has been suggested that Tepoxalin may suppress T cell proliferation by inhibiting IL-2-induced signal transduction .

Temporal Effects in Laboratory Settings

Tepoxalin has been found to be stable under various storage conditions, including exposure to light for 30 days . In vitro studies have shown that Tepoxalin can reduce collagen loss from canine cartilage explants at a concentration of 10^-5 M .

Dosage Effects in Animal Models

In animal models, Tepoxalin has demonstrated potent anti-inflammatory and analgesic activities . Common side effects of Tepoxalin consumption in animals include vomiting, diarrhea, blood in feces, loss of appetite, fatigue, thirst, an increase in urination, and behavioral changes .

Metabolic Pathways

Tepoxalin is involved in the arachidonic acid metabolic pathway, where it inhibits the COX and LOX enzymes, thereby suppressing the biosynthesis of prostaglandins and leukotrienes .

Méthodes De Préparation

Le Tépoxaline peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction du 4-chlorobenzaldéhyde avec la 4-méthoxyphénylhydrazine pour former un intermédiaire hydrazone. Les méthodes de production industrielle impliquent souvent l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, y compris le contrôle de la température, du pH et du temps de réaction .

Analyse Des Réactions Chimiques

Le Tépoxaline subit diverses réactions chimiques, notamment:

Oxydation: Le Tépoxaline peut être oxydé pour former des oxydes correspondants.

Réduction: Les réactions de réduction peuvent convertir le Tépoxaline en ses formes réduites.

Substitution: Le Tépoxaline peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Le Tépoxaline a plusieurs applications de recherche scientifique:

Chimie: Utilisé comme composé modèle pour étudier la double inhibition des enzymes cyclo-oxygénase et lipo-oxygénase.

Biologie: Investigated for its effects on cellular processes, including inflammation and immune response.

Mécanisme d'action

Le Tépoxaline exerce ses effets en inhibant à la fois les enzymes cyclo-oxygénase et lipo-oxygénase. Cette double inhibition supprime la biosynthèse des prostaglandines et des leucotriènes, qui sont des médiateurs de l'inflammation et de la douleur . En bloquant ces voies, le Tépoxaline réduit l'inflammation et procure des effets analgésiques. Les cibles moléculaires comprennent les enzymes cyclo-oxygénase-2 et 5-lipo-oxygénase .

Comparaison Avec Des Composés Similaires

Le Tépoxaline est unique en raison de sa double inhibition des enzymes cyclo-oxygénase et lipo-oxygénase. Des composés similaires comprennent:

Diclofenac: Inhibe la cyclo-oxygénase mais pas la lipo-oxygénase.

Indométacine: Un autre anti-inflammatoire non stéroïdien qui inhibe principalement la cyclo-oxygénase.

Naproxène: Inhibe la cyclo-oxygénase et est couramment utilisé pour traiter la douleur et l'inflammation.

La double inhibition du Tépoxaline le rend particulièrement efficace pour réduire l'inflammation médiée à la fois par les prostaglandines et les leucotriènes, ce qui le distingue des autres anti-inflammatoires non stéroïdiens .

Activité Biologique

Tepoxalin is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, anti-inflammatory, and antipyretic properties. Its pharmacological profile has been primarily evaluated in veterinary medicine, particularly in dogs and horses. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of tepoxalin, including its mechanisms of action, pharmacokinetics, and case studies highlighting its effects.

Tepoxalin operates as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the synthesis of prostaglandins and leukotrienes, respectively. It primarily inhibits COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators.

Key Findings:

- COX Inhibition : Tepoxalin shows strong inhibitory activity against COX-1, with its main metabolite RWJ-20142 being responsible for this effect. However, it does not significantly inhibit COX-2 or 5-lipoxygenase in equine models .

- Prostaglandin Synthesis : In canine studies, tepoxalin significantly decreased levels of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) in synovial fluid and blood samples from osteoarthritic dogs .

Pharmacokinetics

The pharmacokinetic profile of tepoxalin varies based on the species and administration method. In horses, oral administration resulted in rapid hydrolytic conversion to RWJ-20142, with notable differences observed between fasting and fed states . In dogs, a study showed that continuous administration led to measurable effects on renal function and serum biochemistry .

| Parameter | Horses | Dogs |

|---|---|---|

| Administration | Oral (10 mg/kg) | Oral (10 mg/kg daily) |

| Metabolite | RWJ-20142 | RWJ-20142 |

| Half-life | Not specified | Not specified |

| Excretion | Urinary | Urinary |

Study 1: Effects on Kidney Function in Dogs

A study evaluated the acute and chronic effects of tepoxalin on kidney function in dogs. Over a four-week period, one dog experienced acute deterioration in kidney function, indicated by increased serum creatinine levels. Gastrointestinal issues were also noted in some cases .

Study 2: In Vivo Effects on Osteoarthritic Dogs

In a randomized crossover study involving osteoarthritic dogs, tepoxalin significantly reduced LTB4 and TxB2 concentrations over ten days. This suggests its efficacy in managing inflammatory conditions associated with arthritis .

Study 3: Tepoxalin's Impact on Cancer Cells

In vitro studies have indicated that tepoxalin can induce cell death in certain cancer cell lines by inhibiting 5-lipoxygenase activity. This suggests potential therapeutic applications beyond its anti-inflammatory use .

Safety Profile

While tepoxalin is generally well-tolerated, adverse effects have been documented:

Propriétés

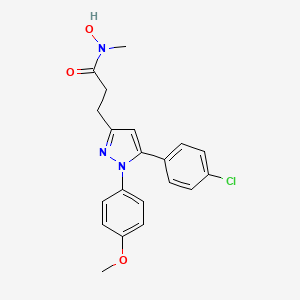

IUPAC Name |

3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-N-hydroxy-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3/c1-23(26)20(25)12-7-16-13-19(14-3-5-15(21)6-4-14)24(22-16)17-8-10-18(27-2)11-9-17/h3-6,8-11,13,26H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKWNRUXCOIMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057610 | |

| Record name | Tepoxalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103475-41-8 | |

| Record name | Tepoxalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103475-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tepoxalin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103475418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tepoxalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11466 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tepoxalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103475-41-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEPOXALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ4OX61974 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.